Diamthazole

Descripción

Dimazole (diamthazole) is an antifungal. It was withdrawn in Franch in 1972 due to neuropsychiatric reactions.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

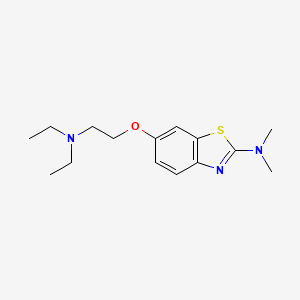

RN given refers to parent cpd; structure

Structure

3D Structure

Propiedades

IUPAC Name |

6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMYEOIMVYADRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136-96-9 (di-hydrochloride) | |

| Record name | Dimazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046182 | |

| Record name | Diamthazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-27-2, 7162-33-6 | |

| Record name | Diamthazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 6-(2-diethyl-aminoethoxy)-2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13858 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diamthazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMTHAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KL01R8ZV1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Antifungal Mechanism of Diamthazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Diamthazole, also known as Dimazole, is a benzothiazole-based antifungal agent that, despite its withdrawal from the market in the 1970s, represents a scaffold of continuing interest in antifungal drug discovery. This technical guide provides an in-depth analysis of the presumed mechanism of action of this compound, based on its chemical class and the well-established mode of action of related antifungal compounds. It is hypothesized that this compound functions as an inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. This inhibition disrupts fungal cell membrane integrity, leading to cessation of growth and cell death. This guide details the proposed signaling pathway, presents relevant quantitative data for related compounds, outlines key experimental protocols for mechanism-of-action studies, and provides visualizations to elucidate these complex processes.

Introduction

Fungal infections remain a significant global health challenge, necessitating the continued exploration of novel antifungal agents and a thorough understanding of existing ones. This compound, a derivative of benzothiazole, was historically used as an antifungal medication. Although it was withdrawn from clinical use in France in 1972 due to neuropsychiatric side effects, its core structure is a recurring motif in the development of new antifungal compounds.[1] This guide synthesizes the available scientific knowledge to present a detailed account of its likely mechanism of action.

Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for the vast majority of azole and thiazole-based antifungal drugs is the disruption of the ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2]

It is strongly posited that this compound shares this mechanism, acting as a potent inhibitor of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[6]

The Ergosterol Biosynthesis Pathway and the Role of CYP51

The synthesis of ergosterol is a multi-step process involving a cascade of enzymatic reactions. A simplified overview of the key stages is presented below. This compound is believed to intervene at the demethylation of lanosterol.

Figure 1: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.

Molecular Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by this compound would lead to two primary detrimental effects within the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This can impair the activity of essential membrane-bound enzymes and transport proteins.[3]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of lanosterol and other 14α-methylated sterols. These abnormal sterols are incorporated into the fungal membrane, further disrupting its structure and function, leading to increased permeability and ultimately, cell lysis.[2][7]

Quantitative Data on Ergosterol Biosynthesis Inhibitors

While specific quantitative data for this compound is not available in recent literature, the following table summarizes the activity of other benzothiazole derivatives and related azole antifungals that target CYP51. This data provides a comparative context for the potential potency of this compound-like compounds.

| Compound Class | Example Compound | Target Organism | In Vitro Potency (MIC, µg/mL) | Reference |

| Benzothiazole Derivative | Compound 14p | Candida albicans | 0.125 - 2 | [4] |

| Benzothiazole Derivative | Compound 14o | Cryptococcus neoformans | 0.125 - 2 | [4] |

| Triazole | Fluconazole | Candida albicans | 0.25 - 16 | [7] |

| Triazole | Itraconazole | Candida albicans | 0.03 - 1 | [7] |

Table 1: In Vitro Antifungal Activity of Selected Ergosterol Biosynthesis Inhibitors. MIC (Minimum Inhibitory Concentration) values indicate the concentration of the drug that inhibits the visible growth of the microorganism.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of an antifungal agent like this compound, a series of in vitro experiments are required. The following are detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.

-

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Spectrophotometer (optional, for objective reading)

-

-

Procedure:

-

Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640.

-

Serially dilute the this compound stock solution in the 96-well plate using RPMI-1640 to achieve a range of final concentrations.

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted drug.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

-

Ergosterol Quantification Assay

This experiment directly assesses the impact of the compound on the ergosterol content of the fungal cells.

-

Materials:

-

Log-phase fungal culture

-

This compound

-

Saponification solution (25% alcoholic potassium hydroxide)

-

n-heptane

-

Sterol-free water

-

Spectrophotometer

-

-

Procedure:

-

Grow a fungal culture to mid-log phase and then expose it to a sub-inhibitory concentration of this compound for a defined period (e.g., 8-16 hours).

-

Harvest and wash the fungal cells.

-

Resuspend the cell pellet in the saponification solution and incubate at 85°C for 1 hour.

-

Allow the mixture to cool and extract the sterols by adding n-heptane and sterol-free water, followed by vigorous vortexing.

-

Separate the n-heptane layer and measure the absorbance of the sample from 230 to 300 nm.

-

Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol. A decrease in ergosterol content in the treated cells compared to the untreated control indicates inhibition of the biosynthesis pathway.

-

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the target enzyme.

-

Materials:

-

Recombinant fungal CYP51 enzyme

-

Lanosterol (substrate)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

This compound

-

A method to detect the product (e.g., HPLC or a fluorescent probe-based assay)

-

-

Procedure:

-

Set up a reaction mixture containing the recombinant CYP51, its reductase partner, and the substrate lanosterol in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding NADPH.

-

Incubate for a specific time at an optimal temperature.

-

Stop the reaction and quantify the amount of product formed.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).

-

Figure 2: A logical workflow for investigating the antifungal mechanism of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is limited due to its early withdrawal from the market, a strong deductive case can be made for its role as an inhibitor of fungal ergosterol biosynthesis via the targeting of lanosterol 14α-demethylase (CYP51). This places it in the same mechanistic class as the highly successful azole antifungals. The benzothiazole scaffold remains a promising area for the development of new antifungal agents, and a thorough understanding of the mechanism of earlier compounds like this compound can inform future drug design and discovery efforts. The experimental protocols detailed in this guide provide a roadmap for the validation of this hypothesized mechanism for this compound or any novel antifungal candidate believed to target this essential fungal pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Diamthazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamthazole, a substituted 2-aminobenzothiazole, is recognized for its antifungal properties. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailing the necessary precursors and reaction steps. Furthermore, it compiles and presents the key chemical and physical properties of this compound and its hydrochloride salt in a structured format for easy reference. This document also visualizes the synthetic route and the putative antifungal mechanism of action through detailed diagrams, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Properties of this compound

This compound's utility as a research compound is defined by its physicochemical properties. The following tables summarize the key quantitative data for both the free base and its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃N₃OS | --INVALID-LINK-- |

| Molecular Weight | 293.43 g/mol | --INVALID-LINK-- |

| Melting Point | 195 to 204 °C (383 to 399 °F) | --INVALID-LINK-- |

| Water Solubility | 0.139 mg/mL | --INVALID-LINK-- |

| logP | 3.57 | --INVALID-LINK-- |

| pKa (Strongest Basic) | 9.28 | --INVALID-LINK-- |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ClN₃OS | MedChemExpress |

| Molecular Weight | 329.89 g/mol | MedChemExpress |

| Solubility in DMSO | 100 mg/mL (303.13 mM) | --INVALID-LINK-- |

| Solubility in Ethanol | Freely soluble | --INVALID-LINK-- |

| Solubility in Water | Freely soluble | --INVALID-LINK-- |

Proposed Synthesis Pathway of this compound

The synthesis of this compound can be envisioned as a three-step process, commencing with the alkylation of a readily available starting material, followed by the formation of the core benzothiazole ring, and concluding with the dimethylation of the exocyclic amine.

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for each step of the proposed this compound synthesis. These are based on established chemical transformations for similar molecules.

Step 1: Synthesis of 4-(2-(Diethylamino)ethoxy)aniline

Methodology: This procedure involves the O-alkylation of p-aminophenol with 2-diethylaminoethyl chloride.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-aminophenol (1 equivalent) and dry N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Alkylation: Dissolve 2-diethylaminoethyl chloride hydrochloride (1.2 equivalents) in a minimal amount of dry DMF and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Amino-6-(2-(diethylamino)ethoxy)benzothiazole

Methodology: This step utilizes a classic method for 2-aminobenzothiazole synthesis from an aniline derivative.

-

Reaction Setup: To a solution of 4-(2-(diethylamino)ethoxy)aniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (3 equivalents).

-

Halogenation and Cyclization: Cool the mixture in an ice-salt bath to 0-5 °C. Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

-

Work-up and Purification: Pour the reaction mixture into a large volume of ice water and neutralize with a concentrated ammonium hydroxide solution until basic. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol.

Step 3: Synthesis of this compound (N,N-Dimethylation)

Methodology: The final step is the exhaustive methylation of the primary amino group via the Eschweiler-Clarke reaction.

-

Reaction Setup: In a round-bottom flask, suspend 2-amino-6-(2-(diethylamino)ethoxy)benzothiazole (1 equivalent) in 90% formic acid (5-10 equivalents).

-

Methylation: Add 37% aqueous formaldehyde (5-10 equivalents) and heat the mixture to reflux (100-110 °C) for 8-12 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid. Evaporate the solution to dryness under reduced pressure. Dissolve the residue in water and basify with a sodium hydroxide solution. Extract the product with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by chromatography if necessary.

Putative Mechanism of Antifungal Action

While the precise molecular targets of this compound are not extensively detailed in publicly available literature, its structural class as a thiazole derivative suggests a likely mechanism of action common to other azole and thiazole antifungals. This involves the disruption of the fungal cell membrane's integrity.

Caption: Putative mechanism of this compound's antifungal activity.

The proposed mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound likely leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This alters the fluidity and integrity of the fungal cell membrane, leading to impaired function and ultimately, cell death.

The Rise and Fall of Diamthazole: An In-depth Look at an Early Antifungal Agent

For Immediate Release

Basel, Switzerland – November 7, 2025 – A comprehensive technical whitepaper released today offers a detailed retrospective on the early discovery, development, and eventual withdrawal of the antifungal agent Diamthazole. This in-depth guide, tailored for researchers, scientists, and drug development professionals, meticulously documents the scientific journey of a promising yet ultimately cautionary tale in the history of antimicrobial chemotherapy.

This compound, a benzothiazole derivative also known by its trade name Asterol, emerged in the mid-20th century as a topical treatment for fungal infections. Developed by Hoffmann-La Roche, it showed initial promise in combating dermatophytoses, particularly those caused by Trichophyton rubrum. However, its clinical use was cut short due to the emergence of severe adverse effects, leading to its withdrawal from the market in France in 1972.[1][2] This whitepaper delves into the available scientific literature to reconstruct the story of this compound, from its chemical synthesis to its clinical application and the toxicological findings that led to its discontinuation.

Chemical Foundation and Synthesis

This compound, chemically known as 6-(2-(diethylamino)ethoxy)-N,N-dimethyl-1,3-benzothiazol-2-amine, is a member of the benzothiazole class of organic compounds.[1] While the original patent and detailed synthesis protocols from its initial development remain elusive in readily available literature, the fundamental structure points to established methods of benzothiazole synthesis. One common historical method for creating the core benzothiazole structure involves the reaction of o-aminothiophenol with various reagents.

Hypothesized Synthesis Pathway of this compound

Caption: A hypothesized synthetic pathway for this compound based on common benzothiazole synthesis methods.

Early Antifungal Activity and Clinical Use

Marketed as Asterol, this compound was investigated for its efficacy against common dermatophytes. A notable early clinical study published in 1952 in the Journal of Investigative Dermatology explored the use of Asterol dihydrochloride for the treatment of dermatophytosis caused by Trichophyton rubrum. While the full text of this seminal paper is not widely available, its citation in subsequent literature underscores its importance in establishing the clinical use of this compound during that era.

The precise mechanism of action of this compound was not well-elucidated during its time in clinical use. As a benzothiazole derivative, it is postulated to have interfered with fungal cell metabolism or membrane integrity, a common mode of action for many antifungal compounds. However, without specific studies on its molecular targets, its exact mechanism remains a subject of historical scientific inquiry.

The Downfall: Neuropsychiatric Toxicity

The clinical application of this compound was ultimately terminated due to reports of severe neuropsychiatric reactions.[1][2] The specific details and frequency of these adverse events are not extensively documented in modern medical literature, a common challenge when researching historical pharmaceuticals. The withdrawal of this compound in France in 1972 serves as a significant historical marker of the growing awareness and regulatory scrutiny of drug safety.

The investigation into the neurotoxic effects of antifungals has continued to the present day, with modern agents also showing potential for neuropsychiatric side effects. This historical case with this compound underscores the long-standing challenge of developing antifungal agents that are both effective and have a favorable safety profile.

Logical Flow: From Discovery to Withdrawal

Caption: The historical progression of this compound from its discovery to its eventual market withdrawal.

Conclusion

The story of this compound serves as a valuable case study for professionals in drug development. It highlights the critical importance of thorough toxicological screening and post-market surveillance. While its time as a therapeutic agent was brief, the lessons learned from its development and withdrawal have contributed to the more rigorous safety standards in place today. This whitepaper provides a foundational understanding of this early antifungal agent, pieced together from the available historical and scientific records, and serves as a reminder of the complex path from chemical discovery to safe and effective medicine.

References

Diamthazole: A Comprehensive Technical Guide on its Molecular Structure, Functional Groups, and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamthazole, a synthetic antifungal agent belonging to the benzothiazole class, has been a subject of interest due to its activity against a range of fungal pathogens. This technical guide provides an in-depth analysis of the molecular structure of this compound, detailing its key functional groups and their likely contribution to its physicochemical properties and biological activity. This document summarizes available quantitative data, outlines plausible experimental protocols for its synthesis and analysis, and presents a putative mechanism of action based on the established activity of related compounds.

Molecular Structure and Functional Groups

This compound, with the IUPAC name 6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine, is a complex molecule featuring several key functional groups that dictate its chemical behavior and biological function.

The core of the molecule is a benzothiazole ring system. This bicyclic heteroaromatic structure, consisting of a benzene ring fused to a thiazole ring, is a common scaffold in many pharmacologically active compounds. The presence of nitrogen and sulfur atoms in the thiazole ring provides sites for hydrogen bonding and potential coordination with biological targets.

Attached to the benzothiazole core are three key functional groups:

-

A dimethylamine group at the 2-position of the benzothiazole ring. This tertiary amine is a basic functional group that can be protonated at physiological pH, potentially influencing the molecule's solubility and its interaction with biological membranes and targets.

-

A diethylaminoethoxy group at the 6-position of the benzene ring. This group consists of a flexible ether linkage and a terminal diethylamine, another tertiary amine. This side chain significantly impacts the lipophilicity and pharmacokinetic profile of the molecule.

-

An ether linkage connecting the diethylaminoethyl side chain to the benzothiazole core. This linkage provides rotational flexibility to the side chain.

The combination of these functional groups results in a molecule with both lipophilic (the benzothiazole ring and alkyl groups) and hydrophilic (the amine and ether functionalities) characteristics, which is a common feature of many drugs designed to interact with cellular membranes and enzymes.

Physicochemical and Antifungal Properties

A summary of the known physicochemical properties of this compound and its dihydrochloride salt is presented in Table 1. Limited quantitative data on the antifungal activity of this compound is available in the public domain. However, one study has reported Minimum Inhibitory Concentration (MIC) values against several Candida species, which are summarized in Table 2.

Table 1: Physicochemical Properties of this compound and its Salts

| Property | This compound | This compound Dihydrochloride | Source(s) |

| Molecular Formula | C₁₅H₂₃N₃OS | C₁₅H₂₅Cl₂N₃OS | [1] |

| Molecular Weight | 293.43 g/mol | 366.35 g/mol | [1] |

| CAS Number | 95-27-2 | 136-96-9 | [1] |

| Melting Point | Not Reported | 240-243 °C | [2] |

| Solubility | Not Reported | Freely soluble in water, methanol, and ethanol. | [2] |

Table 2: Antifungal Activity of this compound (MIC₅₀ in μg/mL)

| Fungal Species | MIC₅₀ (μg/mL) | Source(s) |

| Candida albicans | >100 | [3] |

| Candida glabrata | >100 | [3] |

| Candida parapsilosis | >100 | [3] |

| Candida tropicalis | >100 | [3] |

| Saccharomyces cerevisiae | 100 | [3] |

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

While the specific molecular target of this compound has not been definitively elucidated, its structural similarity to other azole and benzothiazole-based antifungal agents strongly suggests that it likely acts as an inhibitor of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.

The key enzyme in the latter stages of the ergosterol biosynthesis pathway is lanosterol 14-alpha-demethylase (CYP51) , a cytochrome P450 enzyme. Azole antifungals are known to bind to the heme iron atom in the active site of CYP51, inhibiting its activity. It is hypothesized that the nitrogen atom in the thiazole ring of this compound could similarly coordinate with the heme iron of fungal CYP51, thereby blocking the conversion of lanosterol to ergosterol.

The following diagram illustrates the proposed mechanism of action of this compound within the fungal ergosterol biosynthesis pathway.

Caption: Proposed inhibition of ergosterol biosynthesis by this compound.

Experimental Protocols

Plausible Synthesis of this compound

Logical Workflow for this compound Synthesis

Caption: A logical workflow for the multi-step synthesis of this compound.

Detailed Methodology:

-

Thiocyanation of p-Anisidine: To a solution of p-anisidine in a suitable solvent (e.g., glacial acetic acid), ammonium thiocyanate is added. The mixture is cooled, and a solution of bromine in the same solvent is added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours, and the product, 2-amino-6-methoxybenzothiazole, is isolated by filtration and purified by recrystallization.

-

Demethylation to 2-Amino-6-hydroxybenzothiazole: The 2-amino-6-methoxybenzothiazole is treated with a strong demethylating agent such as hydrobromic acid or boron tribromide in an appropriate solvent. The reaction is heated to reflux for several hours. After cooling, the product, 2-amino-6-hydroxybenzothiazole, is isolated and purified.

-

Alkylation of the Phenolic Hydroxyl Group: The 2-amino-6-hydroxybenzothiazole is reacted with 2-(diethylamino)ethyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is heated to facilitate the Williamson ether synthesis. The product, 6-(2-(diethylamino)ethoxy)-1,3-benzothiazol-2-amine, is then isolated and purified.

-

N,N-Dimethylation of the 2-Amino Group: The final step involves the dimethylation of the primary amino group at the 2-position. This can be achieved using the Eschweiler-Clarke reaction, where the amine is treated with an excess of formaldehyde and formic acid. The reaction mixture is heated, and upon completion, the product, this compound, is isolated and purified, for example, by column chromatography.

Proposed Analytical Methods for Quantification

Specific validated analytical methods for the quantification of this compound are not widely reported. However, based on its chemical structure, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy can be readily adapted for its analysis.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the separation and quantification of this compound.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) would be appropriate.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzothiazole chromophore (likely in the range of 250-320 nm).

-

Quantification: Quantification would be achieved by creating a calibration curve using standards of known this compound concentration.

4.2.2. UV-Visible (UV-Vis) Spectroscopy

For a rapid and straightforward quantification of this compound in a pure solution, UV-Vis spectroscopy can be employed.

-

Solvent: A suitable solvent in which this compound is soluble and that is transparent in the UV-Vis range of interest (e.g., methanol or ethanol).

-

Procedure: The absorbance spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration would then be constructed using a series of standard solutions. The concentration of an unknown sample can then be determined by measuring its absorbance at λmax and using the calibration curve.

Conclusion

References

Diamthazole: An Antifungal Agent with a Shrouded Past and Uncharted Spectrum

For the attention of Researchers, Scientists, and Drug Development Professionals.

Diamthazole, also known as Dimazole, is a synthetic compound historically classified as an antifungal agent.[1][2][3][4] Belonging to the benzothiazole class of organic compounds, it was once used topically for dermatological fungal infections.[1][2] However, its clinical use was short-lived, having been withdrawn from the French market in 1972 due to reports of neuropsychiatric adverse reactions.[1][2] This withdrawal has left a significant gap in the publicly available scientific literature regarding its specific antifungal activity and mechanism of action.

General Information on this compound

| Characteristic | Information |

| Chemical Name | 6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine |

| Synonyms | Dimazole, Asterol, Mycotol R0-2-2453[2] |

| Chemical Class | Benzothiazole[1] |

| Therapeutic Category | Antifungal agent for topical dermatological use[1][2] |

| Clinical Status | Withdrawn from the market[1][2] |

The Uncharted Antifungal Spectrum

Postulated Mechanisms of Action for Antifungals

While the precise mechanism of action for this compound is not documented, it is useful to consider the common modes of action of other antifungal agents, particularly those from the azole class, which also target sterol biosynthesis. Azole antifungals, for instance, inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][9][10] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane, ultimately inhibiting fungal growth.[8][9][10]

Other classes of antifungals target different cellular components. Polyenes bind directly to ergosterol, creating pores in the cell membrane.[8][10] Echinocandins inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.[9] Flucytosine acts as an antimetabolite, interfering with DNA and RNA synthesis.[8][10] Without specific studies on this compound, it is impossible to definitively place it within one of these mechanistic classes.

Standard Experimental Protocols in Antifungal Susceptibility Testing

To provide context for the type of data that is currently lacking for this compound, a general overview of standard experimental protocols for determining antifungal susceptibility is presented below. These methods, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), are essential for evaluating the efficacy of antifungal compounds.[11][12][13]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[5][12][13] The general workflow is as follows:

Agar Diffusion Method (Disk Diffusion)

Another common method, particularly for screening, is the agar diffusion or disk diffusion assay.[11][14] This method provides a qualitative or semi-quantitative measure of antifungal activity.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dimazole - Wikipedia [en.wikipedia.org]

- 5. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. youtube.com [youtube.com]

- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjpmr.com [wjpmr.com]

Diamthazole: A Retired Antifungal with a Lingering Profile

For Researchers, Scientists, and Drug Development Professionals

Diamthazole, also known as Dimazole, is an antifungal agent that once held a place in the therapeutic arsenal against fungal infections.[1][2][3][4][5][6] However, its clinical use was curtailed in 1972 when it was withdrawn from the French market due to reports of neuropsychiatric adverse reactions.[3][5][6] Despite its withdrawal, an examination of its pharmacological profile offers valuable insights for researchers in antifungal drug development. This technical guide synthesizes the available information on this compound, focusing on its chemical properties and clinical history, while highlighting the significant gaps in our understanding of its detailed pharmacological and toxicological mechanisms.

Chemical and Physical Properties

This compound is a benzothiazole derivative with the chemical formula C15H23N3OS and a molecular weight of 293.43 g·mol−1.[4][6] Its structure consists of a benzene ring fused to a thiazole ring.[3] The compound is also available as this compound hydrochloride, a salt form that typically offers enhanced water solubility and stability.[1][2]

| Property | Value | Source |

| Molecular Formula | C15H23N3OS | [4][6] |

| Molar Mass | 293.43 g·mol−1 | [4] |

| Synonyms | Dimazole, Asterol | [3][6] |

| Chemical Class | Benzothiazole | [3] |

Pharmacological Profile

Mechanism of Action:

The precise molecular mechanism of action of this compound as an antifungal agent is not well-documented in publicly available literature. While it is broadly classified as an antifungal, the specific cellular targets and pathways it disrupts in fungi remain largely uncharacterized.[1][2][3]

Pharmacokinetics:

Clinical Use and Withdrawal:

This compound was primarily used as a topical antifungal for dermatological applications.[3][6] It reached phase IV of clinical trials, indicating it was on the market and undergoing post-marketing surveillance.[6] However, the emergence of neuropsychiatric side effects led to its withdrawal from the market in France in 1972, raising significant safety concerns.[3][5][6] The nature and incidence of these adverse reactions are not detailed in the available resources.

Gaps in Knowledge and Future Directions

The withdrawal of this compound from the market decades ago has resulted in a significant void in the scientific literature regarding its detailed pharmacology. To fully understand its profile and potentially learn from its history for the development of new, safer antifungal agents, several areas require further investigation:

-

Mechanism of Action: Elucidation of the specific molecular target(s) of this compound in fungal cells is crucial. Modern techniques such as target-based screening, chemoproteomics, and genomic approaches could be employed to identify its binding partners and downstream effects.

-

Pharmacokinetics and Toxicology: A thorough investigation into the ADME properties of this compound is needed to understand its disposition in the body. Furthermore, detailed toxicological studies are required to characterize the mechanisms underlying its neuropsychiatric side effects. Understanding the structure-toxicity relationship could inform the design of safer antifungal compounds.

-

Signaling Pathways: There is no information on the signaling pathways affected by this compound. Investigating its impact on key fungal signaling cascades, such as those involved in cell wall integrity, stress response, and virulence, would provide a more complete picture of its antifungal activity.

Experimental Protocols

Due to the limited publicly available data, detailed experimental protocols for key experiments involving this compound are not available. However, for future research, the following standard methodologies would be applicable:

Antifungal Susceptibility Testing:

Standard broth microdilution assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI), could be used to determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant fungal pathogens.

Mechanism of Action Studies:

-

Target Identification: Affinity chromatography using a this compound-linked resin followed by mass spectrometry could be used to identify protein targets.

-

Cellular Localization: Fluorescently labeling this compound would allow for visualization of its subcellular localization within fungal cells using confocal microscopy.

Toxicology Assays:

-

In Vitro Neurotoxicity: Primary neuronal cell cultures could be used to assess the direct neurotoxic effects of this compound, measuring parameters such as cell viability, neurite outgrowth, and synaptic function.

-

In Vivo Animal Models: Rodent models could be utilized to investigate the pharmacokinetic-pharmacodynamic relationship of this compound and to characterize its systemic toxicity and central nervous system effects.

Visualizing the Research Gap

The following diagram illustrates the current state of knowledge and the necessary future investigations for a comprehensive understanding of this compound's pharmacological profile.

Caption: Knowledge gaps and future research directions for this compound.

References

Diamthazole: A Review of its Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamthazole, also known as Dimazole, is a synthetic benzothiazole derivative that was historically used as a topical antifungal agent. It belongs to the broader class of azole antifungals, which are known for their activity against a range of pathogenic fungi. However, this compound was withdrawn from the market in France in 1972 due to reports of neuropsychiatric adverse reactions[1]. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antifungal properties and the limited understanding of its mechanism of action. Due to its early withdrawal from clinical use, detailed modern scientific data, including extensive quantitative analyses and elucidated signaling pathways, are scarce in publicly available literature.

Antifungal Activity

General Mechanism of Action of Azole Antifungals

While the specific mechanism of action for this compound is not well-documented, it is presumed to function in a manner similar to other azole antifungals. The primary target for this class of drugs is the fungal cell membrane[2][3]. Azoles typically inhibit the enzyme lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway[2][3][4]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors[2][4]. This disruption of ergosterol synthesis alters the integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth or causing cell death[2][4].

Neuropsychiatric Effects

A significant factor in the clinical history of this compound was its association with neuropsychiatric side effects, which led to its withdrawal from the market[1]. The specific nature and mechanism of this neurotoxicity are not well-documented in the available literature. General neurotoxic effects of some systemic antifungal agents can include a range of central nervous system manifestations. However, without specific studies on this compound, any proposed mechanism would be speculative.

Data Presentation

Due to the historical nature of this compound and its early withdrawal, there is a notable absence of quantitative data in the accessible scientific literature. Therefore, a summary table of such data cannot be provided.

Experimental Protocols

Detailed experimental protocols for the antifungal susceptibility testing or mechanistic studies of this compound are not available in the reviewed literature. For general reference, standard methods for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI), typically involve broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal isolates[5][6][7].

General Broth Microdilution Protocol for Antifungal Susceptibility Testing

-

Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and serially diluted in a multi-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: The fungal isolate to be tested is cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., McFarland standard).

-

Inoculation: The microtiter plates containing the diluted antifungal agent are inoculated with the fungal suspension.

-

Incubation: The plates are incubated under controlled conditions (temperature and time) suitable for the growth of the specific fungus.

-

Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Historical Context of Diamthazole's Withdrawal for Clinical Use: A Technical Guide

Introduction

Diamthazole, a topical antifungal agent of the benzothiazole class, was introduced for the treatment of various dermatophytic infections in the mid-20th century. Marketed under trade names such as Asterol, it was initially considered a valuable addition to the limited armamentarium of antifungal therapies. However, post-marketing surveillance in France revealed an alarming incidence of neuropsychiatric adverse events, leading to its withdrawal from the market in 1972. This guide provides a technical overview of the historical context of this compound's withdrawal, presenting hypothetical data and methodologies to illustrate the scientific rationale that would have underpinned such a regulatory decision.

Clinical Data Summary (Hypothetical)

The decision to withdraw this compound would have been based on an accumulation of case reports and, potentially, small-scale clinical studies. The following tables summarize hypothetical quantitative data that could have been presented to regulatory authorities.

Table 1: Summary of Reported Neuropsychiatric Adverse Events with this compound (France, 1968-1971)

| Adverse Event Category | Number of Reports | Incidence Rate (per 100,000 units sold) | Patient Demographics (Median Age) | Onset of Symptoms (Mean days after initiation) |

| Confusional States | 42 | 15.3 | 58 | 10.2 |

| Hallucinations (Visual/Auditory) | 28 | 10.2 | 62 | 12.5 |

| Seizures | 15 | 5.5 | 45 | 7.8 |

| Peripheral Neuropathy | 21 | 7.6 | 55 | 21.3 |

| Behavioral Changes (Agitation/Aggression) | 35 | 12.7 | 60 | 14.1 |

Table 2: Comparative Analysis of Adverse Event Reporting for Topical Antifungals (Hypothetical Data)

| Drug | Time on Market (Years) | Total Units Sold (Millions) | Neuropsychiatric AE Reports | Reports per Million Units Sold |

| This compound | 8 | 2.75 | 141 | 51.3 |

| Tolnaftate | 10 | 12.5 | 5 | 0.4 |

| Miconazole | 5 | 4.2 | 8 | 1.9 |

Experimental Protocols (Hypothetical)

To investigate the biological basis of the observed neuropsychiatric effects, a series of preclinical studies would have been necessary. The following are detailed methodologies for key hypothetical experiments.

In Vitro Neurotoxicity Assay

Objective: To assess the direct cytotoxic effects of this compound on cultured neuronal cells.

Methodology:

-

Cell Culture: Primary rat cortical neurons were isolated from E18 Sprague-Dawley rat embryos and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Drug Exposure: On day in vitro (DIV) 7, cultures were treated with varying concentrations of this compound (0.1 µM to 100 µM) or vehicle control (0.1% DMSO).

-

Viability Assessment: After 24 and 48 hours of exposure, cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was read at 570 nm.

-

Microscopy: Morphological changes, such as neurite retraction and apoptosis, were observed and imaged using phase-contrast microscopy.

Animal Model of Neurobehavioral Effects

Objective: To evaluate the in vivo effects of topical this compound administration on rodent behavior.

Methodology:

-

Animal Model: Male Wistar rats (n=10 per group) were used. A 2x2 cm area of the dorsal skin was shaved.

-

Drug Administration: A 2% this compound cream or a vehicle control cream was applied topically to the shaved area once daily for 14 days.

-

Behavioral Testing:

-

Open Field Test: Conducted on day 7 and 14 to assess locomotor activity and anxiety-like behavior (time spent in the center vs. periphery).

-

Elevated Plus Maze: Conducted on day 15 to further assess anxiety levels.

-

-

Tissue Analysis: At the end of the study, brain tissue was collected for histological analysis and measurement of this compound concentrations.

Visualization of Postulated Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that could have been involved in the investigation of this compound's neurotoxicity.

Conclusion

The withdrawal of this compound from the French market in 1972 serves as a critical historical case study in pharmacovigilance. Although the specific data from that era is not readily accessible, this technical guide provides a hypothetical reconstruction of the types of clinical and preclinical evidence that would have been necessary to justify such a regulatory action. The generated data and protocols illustrate a logical and scientifically rigorous approach to identifying and characterizing a significant drug safety issue, ultimately prioritizing patient safety over the continued availability of a therapeutic agent with an unacceptable risk profile. This historical event underscores the importance of robust post-marketing surveillance systems in ensuring the ongoing safety of all medicinal products.

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with Diamthazole

These notes provide detailed protocols for researchers and scientists in drug development to investigate the in vitro effects of Diamthazole, a benzothiazole compound. The focus is on assessing its impact on cell viability and elucidating its potential mechanism of action through the induction of apoptosis.

I. Overview of a Plausible Mechanism of Action

While specific experimental data on this compound is limited, related imidazole and benzothiazole compounds have been shown to exert anticancer effects by inducing apoptosis. A potential mechanism involves the modulation of the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins. This compound may act by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Caption: Putative signaling pathway of this compound-induced apoptosis.

II. Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

A. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2] The concentration of the formazan is directly proportional to the number of viable cells.[1]

Protocol:

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Mix gently by pipetting up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Caption: General experimental workflow for in vitro studies of this compound.

B. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax, to understand the molecular mechanism of this compound-induced apoptosis.[5][6][7][8]

Protocol:

-

Cell Lysis:

-

After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay.

-

-

SDS-PAGE:

-

Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-polyacrylamide gel. Include a protein ladder to determine the molecular weight of the proteins.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

-

Densitometry Analysis:

-

Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

-

Normalize the expression of the target proteins (Bax and Bcl-2) to the loading control.

-

Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic potential of this compound. An increase in the Bax:Bcl-2 ratio is indicative of apoptosis induction.[5][8]

-

III. Data Presentation

While specific quantitative data for this compound is not available in the provided search results, the following tables illustrate how data from the described experiments should be structured for clear comparison.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

| Cell Line | Incubation Time (h) | IC50 (µM) |

| Cell Line A | 24 | Value |

| 48 | Value | |

| 72 | Value | |

| Cell Line B | 24 | Value |

| 48 | Value | |

| 72 | Value |

Table 2: Densitometric Analysis of Western Blot Results

| Treatment | Relative Bax Expression (normalized to control) | Relative Bcl-2 Expression (normalized to control) | Bax/Bcl-2 Ratio |

| Control | 1.00 | 1.00 | 1.00 |

| This compound (X µM) | Value | Value | Value |

| This compound (Y µM) | Value | Value | Value |

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. vigo-avocats.com [vigo-avocats.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Diamthazole Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamthazole, also known as Dimazole, is a synthetic antifungal agent belonging to the benzothiazole class of compounds.[1][2][3][4] It is utilized in research for investigating fungal infections.[1][2] Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in various assays. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo studies.

Data Presentation

A summary of the key quantitative data for this compound and its hydrochloride salt is presented in the table below for easy reference and comparison.

| Property | This compound | This compound Hydrochloride | This compound Dihydrochloride |

| Synonyms | Dimazole, Asterol[3][5] | Dimazole hydrochloride[1] | Dimazole dihydrochloride, Asterol Dihydrochloride[6] |

| CAS Number | 95-27-2[2][3] | 17140-69-1[1] | 136-96-9[6] |

| Molecular Formula | C15H23N3OS[2][3] | C15H24ClN3OS[7] | C15H25Cl2N3OS[6] |

| Molecular Weight | 293.43 g/mol [2] | 329.89 g/mol | 366.35 g/mol [6] |

| Appearance | White to yellow solid powder[2] | - | Crystals[6] |

| Solubility | DMSO: 100 mg/mL (303.13 mM) with ultrasonic and warming[1][7] | Water, Methanol, Ethanol: Freely soluble[6] | |

| Storage (Powder) | -20°C for 3 years[2] | - | - |

| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month[1][2] | -80°C for 6 months; -20°C for 1 month[1] | - |

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or newly opened DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.

-

Dissolution:

-

Aliquoting and Storage:

-

Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles that can lead to product inactivation.[1]

-

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Ensure the tubes are sealed tightly to prevent moisture absorption.[1]

-

Protocol 2: Preparation of this compound Working Solution for In Vivo Assays

This protocol provides a method for preparing a 2.5 mg/mL working solution of this compound suitable for in vivo experiments.[1]

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

-

Sterile tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Prepare a 25 mg/mL DMSO Stock: Following Protocol 1, prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

-

Formulation (for 1 mL working solution):

-

In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.

-

-

Final Concentration: This procedure yields a 2.5 mg/mL clear solution of this compound.[1]

-

Sonication: If any precipitation or phase separation occurs, use an ultrasonic bath to aid dissolution.[1]

-

Usage: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[1]

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

General Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

Disclaimer: The specific molecular target of this compound within the ergosterol biosynthesis pathway is not definitively established in the provided search results. The following diagram illustrates a general and common mechanism of action for many synthetic antifungal agents.

Caption: Inhibition of ergosterol biosynthesis, a common antifungal mechanism.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. davidmoore.org.uk [davidmoore.org.uk]

Application Notes and Protocols for the Solubilization of Methimazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility of Methimazole in various solvents, offering valuable data for formulation development, analytical method development, and in vitro/in vivo studies. Detailed protocols for solubility determination are also included to ensure accurate and reproducible results in your laboratory.

I. Recommended Solvents and Solubility Data

Methimazole, an antithyroid agent, exhibits a range of solubilities in common laboratory solvents. The following table summarizes quantitative solubility data, primarily sourced from a comprehensive study by Chen et al. (2021)[1], supplemented with data from commercial suppliers. The study by Chen et al. determined the mole fraction solubility of Methimazole at various temperatures and this data has been converted to mg/mL for practical laboratory use, assuming solvent densities at room temperature.

Table 1: Solubility of Methimazole in Various Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Data Source |

| Water | H₂O | 25 | ~200 | [2][3] |

| Water | H₂O | 25 | 21 | [4] |

| Ethanol | C₂H₅OH | 25 | ~200 | [2] |

| Ethanol | C₂H₅OH | 25 | 22 | [4] |

| Methanol | CH₃OH | 25 | > 100 (Highest solubility among tested organic solvents) | [1] |

| Chloroform | CHCl₃ | Not Specified | Soluble | [5][6] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | 60 | [4] |

| 1-Propanol | C₃H₇OH | 25 | Moderately Soluble | [1] |

| Isopropanol | C₃H₇OH | 25 | Moderately Soluble | [1] |

| 1-Butanol | C₄H₉OH | 25 | Moderately Soluble | [1] |

| Isobutanol | C₄H₉OH | 25 | Moderately Soluble | [1] |

| Acetone | C₃H₆O | 25 | Moderately Soluble | [1] |

| Acetonitrile | C₂H₃N | 25 | Moderately Soluble | [1] |

| Ethyl Acetate | C₄H₈O₂ | 25 | Low Solubility | [1] |

| 1,4-Dioxane | C₄H₈O₂ | 25 | Moderately Soluble | [1] |

| Tetrahydrofuran (THF) | C₄H₈O | 25 | Moderately Soluble | [1] |

| Ether | (C₂H₅)₂O | Not Specified | Sparingly Soluble | [5][6] |

| Petroleum Ether | Mixture | Not Specified | Sparingly Soluble | [5][6] |

Note: The terms "Soluble," "Sparingly Soluble," and "Freely Soluble" are qualitative descriptors from various sources. The quantitative data from Chen et al. (2021) provides a more precise understanding of solubility. Solubility is generally positively correlated with temperature[1].

II. Experimental Protocol: Determination of Methimazole Solubility

This protocol outlines a general method for determining the solubility of Methimazole in a solvent of interest using the isothermal equilibrium method followed by concentration analysis via UV-Vis spectrophotometry. This is a common and accessible method in many laboratories.

Materials:

-

Methimazole powder (analytical grade)

-

Selected solvent(s) (HPLC grade or equivalent)

-

Volumetric flasks (various sizes)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Methimazole and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Methimazole in the specific solvent (around 252 nm in water)[7].

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Equilibration:

-

Add an excess amount of Methimazole powder to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The time may need to be optimized depending on the solvent and temperature.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

-

Concentration Determination:

-

Measure the absorbance of the diluted sample solution using the UV-Vis spectrophotometer at the same λmax used for the calibration curve.

-

Use the equation from the calibration curve to calculate the concentration of Methimazole in the diluted sample.

-

-

Solubility Calculation:

-

Multiply the calculated concentration by the dilution factor to determine the solubility of Methimazole in the solvent at the experimental temperature.

-

Experimental Workflow Diagram:

Caption: Workflow for determining Methimazole solubility.

III. Signaling Pathway of Methimazole

The primary mechanism of action of Methimazole is the inhibition of thyroid hormone synthesis by targeting the enzyme thyroid peroxidase (TPO)[8][9]. Additionally, Methimazole exhibits immunomodulatory effects by interfering with the interferon-gamma (IFN-γ) signaling pathway in thyroid cells[10][11][12].

Interferon-γ Signaling Pathway Inhibition by Methimazole:

Caption: Methimazole's inhibition of the IFN-γ pathway.

This diagram illustrates that Methimazole scavenges hydrogen peroxide (H₂O₂), which is induced by IFN-γ. This action inhibits the phosphorylation of STAT1, a key step in the JAK/STAT signaling cascade that leads to the transcription of pro-inflammatory genes like ICAM-1[10][11]. This immunomodulatory effect contributes to its therapeutic efficacy in Graves' disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Methimazole - LKT Labs [lktlabs.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. Methimazole | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]

- 5. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijbpas.com [ijbpas.com]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 10. [PDF] Methimazole As an Antioxidant and Immunomodulator in Thyroid Cells: Mechanisms Involving Interferon-γ Signaling and H2O2 Scavenging | Semantic Scholar [semanticscholar.org]

- 11. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

Application Notes & Protocols for Cell-Based Assay Development Using Diamthazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamthazole, also known as Dimazole, is recognized as an antifungal agent.[1][2][3][4] It belongs to the class of organic compounds known as benzothiazoles.[2] Historically, it was used as a topical antifungal but was withdrawn from the market in France due to neuropsychiatric reactions.[2][4][5] While specific contemporary cell-based assay data for this compound is limited in publicly available literature, this document provides a comprehensive guide for the development of cell-based assays to evaluate the antifungal properties of compounds like this compound.